molecular formula C12H20N4O3 B6851100 1-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-propan-2-yloxyethanone

1-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-propan-2-yloxyethanone

Cat. No.: B6851100
M. Wt: 268.31 g/mol
InChI Key: NDSPDDHNPDANFN-ZJUUUORDSA-N
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Description

1-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-propan-2-yloxyethanone is a synthetic organic compound characterized by its unique structure, which includes a triazole ring and a pyrrolidine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-propan-2-yloxyethanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Triazole Ring: The triazole ring is introduced via a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions (CuAAC).

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the intermediate compound.

    Final Coupling: The final step involves coupling the pyrrolidine-triazole intermediate with a propan-2-yloxyethanone derivative under appropriate conditions, such as using a base catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-propan-2-yloxyethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the triazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 1-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-propan-2-yloxyethanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. The triazole ring is a common motif in many pharmaceuticals, known for its antimicrobial and antifungal properties.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-propan-2-yloxyethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, potentially inhibiting their activity. The pyrrolidine moiety may interact with biological membranes or receptors, altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-ethoxyethanone
  • 1-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-butoxyethanone

Uniqueness

Compared to similar compounds, 1-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-propan-2-yloxyethanone may exhibit unique biological activities due to the specific positioning of the methoxy and propan-2-yloxy groups. These structural differences can influence the compound’s reactivity and interaction with biological targets, making it a valuable subject for further research.

Properties

IUPAC Name

1-[(2S,4R)-4-methoxy-2-(1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-2-propan-2-yloxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-8(2)19-6-11(17)16-5-9(18-3)4-10(16)12-13-7-14-15-12/h7-10H,4-6H2,1-3H3,(H,13,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSPDDHNPDANFN-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(=O)N1CC(CC1C2=NC=NN2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OCC(=O)N1C[C@@H](C[C@H]1C2=NC=NN2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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